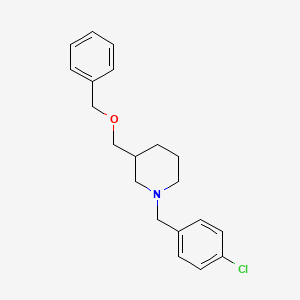

3-((苄氧基)甲基)-1-(4-氯苄基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine" is a piperidine derivative, which is a class of organic compounds containing a saturated six-membered ring with one nitrogen atom. Piperidine derivatives are known for their diverse range of biological activities and are often explored for their potential as pharmaceutical agents. The specific structure and substituents on the piperidine ring can significantly influence the compound's chemical properties and biological activity.

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the formation of the piperidine ring followed by functionalization at various positions on the ring. For example, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides . Similarly, other piperidine derivatives are synthesized through various reactions, including Michael addition, condensation, and substitution reactions, as seen in the preparation of compounds with different substituents and functional groups .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). These studies reveal the conformation of the piperidine ring, the orientation of substituents, and the overall geometry of the molecule. For instance, the crystal structure of certain piperidine derivatives shows that the piperidine ring adopts a chair conformation with substituents in equatorial or axial positions, influencing the molecule's stability and reactivity .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions based on their functional groups. These reactions include nucleophilic substitutions, where the piperidine nitrogen can act as a nucleophile, and electrophilic additions, where the double bonds in the piperidine ring or its substituents can react with electrophiles. The reactivity of these compounds can be further analyzed using local reactivity descriptors, which help identify chemically reactive sites within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect the compound's polarity, hydrogen bonding capability, and overall molecular interactions. These properties are crucial for the compound's biological activity and pharmacokinetic profile. For example, the introduction of sulfonyl groups can enhance the antimicrobial activity of certain piperidine derivatives . Additionally, the crystal packing and intermolecular interactions in the solid state can be studied using Hirshfeld surface analysis to understand the compound's behavior in the crystalline form .

Relevant Case Studies

Several piperidine derivatives have been evaluated for their biological activities, including antimicrobial, anti-acetylcholinesterase, and anti-inflammatory effects. For instance, some derivatives have shown potent antimicrobial activities against bacterial and fungal pathogens of tomato plants . Another study found that certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives exhibit significant anti-acetylcholinesterase activity, which could be beneficial in treating conditions like dementia . These case studies highlight the potential of piperidine derivatives in drug development and the importance of understanding their chemical and physical properties.

科学研究应用

立体化学和催化

与"3-((苄氧基)甲基)-1-(4-氯苄基)哌啶"结构相关的化合物研究重点在于了解离子反应的立体化学及其催化应用。例如,哌啶催化的加成反应表明溶剂和反应条件对产物构型的影响,突出了立体化学在化学合成和潜在催化过程中的重要性(Omar & Basyouni, 1974)。

药理学研究

与帕罗西汀盐酸盐类似的苯基哌啶结构化合物因其选择性血清素再摄取抑制剂特性而被广泛研究。这些研究涵盖了理化性质、药代动力学、代谢和药理作用,为治疗各种精神疾病提供了基础(Germann et al., 2013)。

分子结构分析

对相关化合物,如3-(哌啶-1-基-甲基)-1,3-苯并恶唑-2(3H)-酮的分子结构的研究,利用计算和实验方法来确定构象和振动光谱。这项研究有助于理解分子相互作用和稳定性,这与材料科学和药物设计有关(Taşal et al., 2009)。

合成和反应性

哌啶衍生物的合成和反应性,包括它们在催化反应中的作用以及作为药物生产中间的角色,是研究的关键领域。这些研究提供了对新合成路线和哌啶类化合物的反应性的见解,这对开发新的合成方法和药物发现非常重要(Kilic et al., 2008)。

抗菌和抗增殖活性

二苯甲基-磺酰基哌啶衍生物的研究显示出对影响农作物的病原体具有显着的抗菌活性,提供了潜在的农业应用。此外,姜黄素类似物,如3,5-双(亚苄基)-4-哌啶酮,表现出对癌细胞的抗增殖特性,表明它们在癌症治疗中的潜力(Vinaya et al., 2009; Lagisetty et al., 2010)。

安全和危害

属性

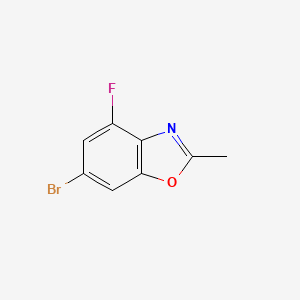

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(phenylmethoxymethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO/c21-20-10-8-17(9-11-20)13-22-12-4-7-19(14-22)16-23-15-18-5-2-1-3-6-18/h1-3,5-6,8-11,19H,4,7,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCXOIKXBNSVTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)COCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(2-bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516664.png)

![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2516665.png)

![N-[(4-acetylphenyl)carbamothioyl]acetamide](/img/structure/B2516666.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid](/img/structure/B2516672.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2516675.png)

![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2516677.png)

![N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2516679.png)

![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2516685.png)